Product packaging for 2-Nitro-4-phenoxyaniline(Cat. No.:CAS No. 60854-00-4)

2-Nitro-4-phenoxyaniline

Cat. No.: B2460049
CAS No.: 60854-00-4
M. Wt: 230.223
InChI Key: NHCOOKBBGMCQFD-UHFFFAOYSA-N
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Description

Contextualization within Nitroaniline and Phenoxy Compound Chemistry

2-Nitro-4-phenoxyaniline belongs to the broader classes of nitroanilines and phenoxy compounds. Nitroanilines are derivatives of aniline (B41778) containing a nitro group, and their chemistry is heavily influenced by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the amino group. The position of the nitro group relative to the amino group significantly impacts the compound's physical and chemical properties.

Significance as a Precursor in Organic Synthesis

The primary significance of this compound in chemical research lies in its role as a versatile precursor for the synthesis of a variety of organic compounds. The presence of three key functional groups—the amino group, the nitro group, and the phenoxy group—allows for a range of chemical transformations.

The amino group can be readily diazotized and subsequently replaced by a wide array of other functional groups through Sandmeyer or related reactions. This makes this compound a valuable starting material for introducing diverse functionalities onto the aromatic ring. Furthermore, the amino group can undergo reactions such as acylation and sulfonation.

The nitro group can be reduced to an amino group, leading to the formation of 2,4-diaminophenoxybenzene derivatives. These diamines are important building blocks for polymers and other functional materials. The selective reduction of the nitro group in the presence of other reducible functionalities is a key aspect of its synthetic utility.

Research has demonstrated the use of diazotized this compound in the preparation of azo disperse dyes by coupling it with various substituted aniline derivatives. orientjchem.org These dyes have applications in the coloring of synthetic fibers like polyester (B1180765). orientjchem.org

Overview of Academic Research Trajectories

Academic research on this compound has primarily focused on its synthesis and its application as an intermediate in the creation of other molecules. Studies have explored efficient synthetic routes to this compound, often involving the nitration of 4-phenoxyaniline (B93406). The challenge in such syntheses lies in achieving regioselectivity, ensuring the nitro group is introduced at the desired position.

Investigations into its utility as a precursor have led to the development of new dyes and potential pharmaceutical intermediates. While much of the research on phenoxyaniline (B8288346) derivatives in pharmacology has centered on its isomer, 4-nitro-2-phenoxyaniline, as an intermediate in the synthesis of the anti-inflammatory drug Nimesulide, the unique substitution pattern of this compound continues to make it a subject of interest for the synthesis of novel compounds with potentially valuable properties.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
CAS Number 60854-00-4
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B2460049 2-Nitro-4-phenoxyaniline CAS No. 60854-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCOOKBBGMCQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60854-00-4
Record name 60854-00-4
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Synthetic Methodologies for 2 Nitro 4 Phenoxyaniline and Its Advanced Derivatives

Established Synthetic Pathways for 2-Nitro-4-phenoxyaniline

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Traditional and modern catalytic methods have been developed to achieve this transformation efficiently.

Condensation of o-Chloronitrobenzene with Phenol (B47542) and Subsequent Transformations

One established route involves the condensation of an activated aryl halide, such as o-chloronitrobenzene, with a phenoxide. This reaction, a type of nucleophilic aromatic substitution often referred to as the Ullmann condensation, is a cornerstone in the synthesis of diaryl ethers. wikipedia.orggoogle.com

The reaction typically requires a copper catalyst and is performed at high temperatures in a polar aprotic solvent. wikipedia.orgthermofisher.com The electron-withdrawing nitro group on the o-chloronitrobenzene ring activates the halide for displacement by the phenoxide nucleophile. A base is used to generate the phenoxide ion from phenol.

A specific, albeit indirect, preparation involves the condensation of o-chloronitrobenzene with phenol, which is then followed by acetylation and subsequent nitration to yield 4-nitro-2-phenoxyaniline. nih.govresearchgate.net The initial product of the condensation is 2-phenoxynitrobenzene. This intermediate is then subjected to further functional group manipulations to arrive at the target molecule. Traditional Ullmann conditions often required harsh reaction temperatures, sometimes exceeding 200°C, and stoichiometric amounts of copper. wikipedia.org

Catalytic Approaches in Phenoxy Aniline (B41778) Synthesis

Modern synthetic chemistry has focused on developing catalytic systems that operate under milder conditions and with greater efficiency. For the synthesis of phenoxy anilines, copper- and palladium-based catalysts are prominent. smolecule.comlscollege.ac.in These catalytic methods often provide higher yields and avoid the harsh conditions of traditional Ullmann reactions. smolecule.com

For instance, in the synthesis of the related compound 4-phenoxyaniline (B93406), copper(I) iodide (CuI) is used as a catalyst with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). smolecule.com These catalysts can lower the required reaction temperatures to the 80–150°C range. smolecule.com Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), have also been employed to facilitate the condensation between a nitroaniline and phenol, further reducing reaction temperatures and improving yields.

The synthesis of 2-phenoxyaniline, a precursor, has been achieved by the condensation of o-nitrochlorobenzene and phenol, followed by a reduction step. google.com Catalytic hydrogenation is a key transformation in this field, where the nitro group is reduced to an amine. Various catalysts, including palladium on carbon (Pd/C), Raney nickel, platinum, and sulfur, have been studied for the hydrogenation of 2-phenoxynitrobenzene to 2-phenoxyaniline. commonorganicchemistry.com

Derivatization and Functionalization Strategies

The presence of the primary amine and the nitro group allows for a wide array of subsequent chemical modifications of this compound, leading to a diverse range of advanced derivatives.

Formation of Sulfonamide Derivatives

The amino group of this compound readily reacts with sulfonyl chlorides to form sulfonamides. This reaction is particularly significant as it forms the core structure of the Nimesulide family of non-steroidal anti-inflammatory drugs (NSAIDs). scholarsresearchlibrary.com

Typically, this compound is refluxed with a substituted benzenesulfonyl chloride in a solvent like pyridine. This reaction leads to the formation of N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide derivatives.

Reduction Reactions of the Nitro Group

The selective reduction of the nitro group in this compound to a primary amine yields 2,4-diaminophenyl phenyl ether. This transformation is a crucial step in the synthesis of various biologically active molecules and dye precursors. Several methods are available for this reduction, offering different levels of selectivity and reactivity. scispace.com

Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com This method is often clean and efficient but may not be suitable for molecules with other reducible functional groups. scispace.comacs.org

Metal/Acid Systems: Classic methods involve the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). scholarsresearchlibrary.comsci-hub.st These are robust and widely used methods.

Other Reagents: Systems like sodium sulfide (B99878) (Na2S) or hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder can offer selectivity for the nitro group in the presence of other sensitive functionalities. commonorganicchemistry.comniscpr.res.in

Diazotization and Coupling Reactions for Azo Dye Synthesis

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). google.comyoutube.com

The resulting diazonium salt is a highly reactive electrophile that can then undergo a coupling reaction with an electron-rich aromatic compound (a coupling component), such as a phenol or another aniline derivative. google.comnih.gov This reaction forms an azo compound, characterized by the -N=N- linkage, which is the basis of many vibrant dyes. The specific color of the resulting azo dye is determined by the chemical structures of both the diazo component (in this case, derived from this compound) and the coupling component. youtube.com This methodology has been used to prepare a range of new disperse azo dyes for application on polyester (B1180765) fibers.

Synthesis of Schiff Bases Incorporating the this compound Moiety

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a significant class of organic compounds synthesized from the condensation reaction of a primary amine with an aldehyde or a ketone. isca.meresearchgate.net The synthesis of Schiff bases derived from this compound involves the reaction of its primary amino group with a variety of carbonyl compounds, leading to a diverse range of derivatives. These compounds are of interest due to their versatile applications in various fields, including coordination chemistry and pharmacology. onlinepharmacytech.infoiucr.org

The general synthetic route involves the nucleophilic addition of the amino group of this compound to the carbonyl carbon of an aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to yield the stable Schiff base. isca.me The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with the addition of a catalyst to facilitate the dehydration step. ajol.infoahievran.edu.tr

Several methodologies have been employed for the synthesis of these Schiff bases, with variations in solvents, catalysts, and reaction conditions to optimize yields and purity. Common solvents include ethanol (B145695) and methanol, which effectively dissolve the reactants and facilitate the reaction. ajol.inforesearchgate.net Catalysts such as acetic acid, sulfuric acid, or anhydrous zinc chloride are often used to accelerate the condensation. researchgate.netnih.govnih.gov

Research has demonstrated the successful synthesis of a variety of Schiff bases by reacting this compound with different aromatic and heterocyclic aldehydes. For instance, a series of Schiff bases were prepared by condensing this compound with various substituted benzaldehydes. onlinepharmacytech.infoscholarsresearchlibrary.com The reactions are generally monitored by thin-layer chromatography (TLC) to determine completion. The resulting products are then isolated by filtration or evaporation of the solvent and purified by recrystallization from an appropriate solvent like ethanol. iucr.orgnih.gov

The structural confirmation of the synthesized Schiff bases is typically achieved through spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is a key tool, where the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, usually in the range of 1618-1655 cm⁻¹, and the disappearance of the characteristic bands of the primary amine (-NH₂) and carbonyl (C=O) groups of the reactants. isca.menih.gov Nuclear Magnetic Resonance (¹H NMR) spectroscopy further confirms the structure, showing a characteristic singlet for the azomethine proton (-CH=N-). nih.gov

The following tables summarize the research findings on the synthesis of various Schiff bases derived from this compound, detailing the specific aldehydes used and the reaction conditions.

Table 1: Synthesis of Schiff Bases from this compound and Various Aldehydes

Aldehyde/Ketone ReactantCatalystSolventReaction ConditionsReference
Aromatic AldehydesZinc ChlorideEthanolReflux, 4 hours onlinepharmacytech.inforesearchgate.net
Substituted BenzaldehydesNot SpecifiedEthanolReflux scholarsresearchlibrary.com
Aromatic Aldehydes/KetonesNot SpecifiedNot SpecifiedCondensation Reaction onlinepharmacytech.infoijacskros.com

Table 2: Examples of Synthesized Schiff Base Derivatives from this compound

Derivative NameAldehyde UsedYield (%)Melting Point (°C)Reference
(E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine5-nitro-2-thiophene carboxyaldehyde67143-146 ahievran.edu.tr
(E)-N-(2,4-dichlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine5-nitro-2-thiophene carboxyaldehyde72157-159 ahievran.edu.tr
Schiff bases of Nimesulide Various BenzaldehydesGoodNot Specified scholarsresearchlibrary.com
Biphenyl (B1667301) ether Schiff basesAromatic Aldehydes/KetonesNot SpecifiedNot Specified onlinepharmacytech.info
*Note: The amine used in this synthesis was 4-chloroaniline (B138754) and 2,4-dichloroaniline, respectively, with 5-nitro-2-thiophene carboxyaldehyde, which is structurally related to the target scope.
Note: These were synthesized from a derivative of this compound after reduction and further reaction.

The methodologies for synthesizing Schiff bases from this compound are well-established, allowing for the creation of a wide array of derivatives. The choice of aldehyde or ketone, along with the specific reaction conditions, plays a crucial role in determining the structure and properties of the final compound.

Structural Characterization and Conformational Analysis of 2 Nitro 4 Phenoxyaniline

Solid-State Structural Elucidation

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This powerful technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. The data derived from such studies are fundamental to understanding the molecule's spatial configuration and how it interacts with neighboring molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This experimental data provides unequivocal proof of the molecular structure. For a molecule like 2-Nitro-4-phenoxyaniline, this analysis would reveal the precise geometry of the aniline (B41778) and phenoxy rings, the nitro group, and the connecting ether bridge.

Vibrational Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Absorption Frequencies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of a molecule. The FTIR spectrum of this compound would display a series of absorption bands corresponding to its various functional moieties. The positions of these bands are indicative of the types of bonds present.

Key expected absorption frequencies for this compound include:

N-H Stretching: The aniline amine group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the two aromatic rings. vscht.cz

Nitro Group Stretching: The nitro (NO₂) group is characterized by two strong absorption bands: an asymmetric stretching vibration typically found between 1500-1570 cm⁻¹ and a symmetric stretching vibration in the 1300-1370 cm⁻¹ range.

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds in the aromatic rings usually appear in the 1400-1600 cm⁻¹ region. scialert.net

C-O-C Ether Stretching: The asymmetric stretching of the C-O-C diaryl ether linkage gives rise to a strong, characteristic band, typically observed in the 1200-1280 cm⁻¹ region.

The following table summarizes the expected characteristic FTIR absorption frequencies for the primary functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (Aniline)N-H Asymmetric & Symmetric Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Nitro (NO₂)N=O Asymmetric Stretch1500 - 1570
Nitro (NO₂)N=O Symmetric Stretch1300 - 1370
Aromatic RingC=C Ring Stretch1400 - 1600
Diaryl EtherC-O-C Asymmetric Stretch1200 - 1280

Raman Spectroscopy (Computational Correlation)

No experimental or computationally correlated Raman spectroscopy data for this compound could be located. A typical investigation in this area would involve recording the Raman spectrum of the compound and assigning the observed vibrational frequencies to specific molecular motions. Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the theoretical vibrational frequencies. A comparison between the experimental and scaled theoretical frequencies would provide a detailed understanding of the vibrational modes and confirm the molecular structure. Such an analysis would be valuable for understanding the influence of the nitro and phenoxy substituents on the vibrational properties of the aniline ring.

Electronic and Magnetic Resonance Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental or computational UV-Vis spectroscopic data for this compound, detailing its electronic transitions, is not available in the reviewed literature. A UV-Vis spectroscopic analysis would reveal the wavelengths of maximum absorption (λmax), which correspond to the electronic transitions within the molecule. For a compound like this compound, one would expect to observe π → π* and possibly n → π* transitions associated with the aromatic rings, the nitro group, and the amino group. Computational studies, often using Time-Dependent DFT (TD-DFT), would complement the experimental spectrum by calculating the energies of the electronic transitions and identifying the molecular orbitals involved. This would provide insight into the electronic structure and the charge-transfer characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational and Experimental Analyses

There is a lack of published experimental and computational NMR data for this compound. An NMR spectroscopic investigation would be crucial for confirming the connectivity and chemical environment of the atoms within the molecule. ¹H and ¹³C NMR spectra would provide characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict NMR chemical shifts. A direct comparison between the experimental and calculated shifts would serve as a powerful tool for the definitive structural assignment and conformational analysis of this compound.

Computational and Quantum Chemical Studies of 2 Nitro 4 Phenoxyaniline

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules like 2-Nitro-4-phenoxyaniline. This method is favored for its balance of computational cost and accuracy, providing valuable insights into molecular behavior.

The foundational step in the computational study of a molecule is the determination of its most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, thus locating a stationary point on the potential energy surface. The resulting optimized structure provides key data on the molecule's geometry, such as the planarity of the aromatic rings, the orientation of the nitro and phenoxy groups, and the bond parameters of the amine group. This predicted ground state structure is crucial for all subsequent computational analyses.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The absence of imaginary frequencies indicates a stable ground state.

The interpretation of the complex vibrational spectra is facilitated by Potential Energy Distribution (PED) analysis. PED assigns each calculated vibrational mode to specific internal coordinates, such as bond stretches, angle bends, and torsional motions. For this compound, this would allow for the unambiguous assignment of characteristic vibrations, including the symmetric and asymmetric stretches of the nitro group, the stretching and bending modes of the N-H bonds in the amine group, the C-O-C ether linkage vibrations, and the various aromatic C-H and C-C vibrations.

DFT calculations provide a wealth of information about the electronic properties of this compound, which are critical for understanding its reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the most probable sites for electrophilic and nucleophilic attack, as well as provide insights into its electronic transitions and charge transfer characteristics.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the phenoxy group, and a more positive potential near the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. For this compound, NBO analysis would elucidate the nature of the chemical bonds, the hybridization of the atoms, and the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. This information is crucial for understanding the stability of the molecule and the nature of its internal electronic communication.

Electronic Structure and Reactivity Descriptors

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby indicating susceptibility to nucleophilic or electrophilic attack. scm.com

The primary Fukui functions are:

f+(r) : Represents the propensity of a site to accept an electron (nucleophilic attack). It is associated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).

f-(r) : Represents the propensity of a site to donate an electron (electrophilic attack) and is related to the distribution of the Highest Occupied Molecular Orbital (HOMO). nih.gov

For this compound, the analysis would focus on identifying which atoms are the most likely centers for chemical reactions. Large values of f-(r) indicate the most nucleophilic atoms, likely to act as Lewis bases, while large values of f+(r) point to the most electrophilic atoms, prone to acting as Lewis acids. schrodinger.com Given the structure of this compound, with its electron-donating amino group and electron-withdrawing nitro group, Fukui analysis would likely identify the oxygen atoms of the nitro group and specific carbons on the aromatic rings as primary electrophilic sites. Conversely, the nitrogen atom of the amino group would be a probable primary nucleophilic site.

A related concept, the Dual Descriptor, further refines this analysis by showing regions where a nucleophilic or electrophilic attack is more probable. researchgate.net

Table 1: Expected Reactive Sites in this compound from Fukui Analysis

Functional GroupExpected Dominant ReactivityRationale
Amino Group (-NH₂)Nucleophilic (High f-)The nitrogen lone pair donates electron density.
Nitro Group (-NO₂)Electrophilic (High f+)The oxygen atoms are highly electronegative and withdraw electron density.
Phenoxy Group (-OPh)MixedThe ether oxygen can be nucleophilic, while the attached phenyl ring can have electrophilic sites.
Aromatic RingsMixedReactivity is modulated by the attached functional groups (ortho, meta, para positions).
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Studies

Electron Localization Function (ELF) analysis provides a method to visualize and understand chemical bonding in a molecule. nih.gov It maps the probability of finding an electron in the neighborhood of a reference electron, with values ranging from 0 to 1. scielo.br High ELF values (approaching 1) indicate regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. scielo.br For this compound, an ELF analysis would distinctly show the covalent C-C and C-H bonds within the aromatic rings, the C-N and N-O bonds of the nitro group, the C-N bond of the amino group, and the C-O-C ether linkage. It would also highlight the lone pairs on the oxygen and nitrogen atoms.

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs) in real space, such as van der Waals forces, hydrogen bonds, and steric clashes. chemrxiv.orgnih.gov The RDG is a descriptor based on the electron density and its gradient. nih.gov Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix allows for the characterization of these weak interactions. researchgate.net In the case of this compound, RDG analysis would be crucial for visualizing potential intramolecular hydrogen bonds between the amino group's hydrogen and the ether oxygen or an oxygen of the nitro group. It would also reveal weaker van der Waals interactions between the two aromatic rings. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge separation, typically those with strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. chemrxiv.org this compound possesses an electron-donating amino group and a powerful electron-withdrawing nitro group, suggesting potential for NLO activity.

Computational chemistry allows for the prediction of NLO properties, primarily the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov These calculations are typically performed using DFT or post-Hartree-Fock methods. ijsr.net The presence of the nitro group, a strong electron-attracting moiety, is known to enhance the NLO response in organic molecules. nih.gov Theoretical studies on similar nitroaniline derivatives have demonstrated their potential as NLO materials. ijsr.netresearchgate.net Computational prediction of the hyperpolarizability of this compound would provide valuable insight into its suitability for applications in photonics and optoelectronics. rsc.org

Table 2: Key Molecular Features Influencing NLO Properties of this compound

ComponentRole in NLO Properties
Amino Group (-NH₂)Electron Donor Group (Push)
Nitro Group (-NO₂)Electron Acceptor Group (Pull)
Aromatic Rings / Ether Linkageπ-Conjugated Bridge facilitating Intramolecular Charge Transfer (ICT)

Ab Initio and Other Computational Methods

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is a fundamental ab initio ("from the beginning") technique that provides an approximate solution to the Schrödinger equation. wikipedia.orgscribd.com It treats each electron as moving in the average field created by all other electrons, neglecting instantaneous electron-electron correlation. scribd.com While HF calculations are computationally less demanding than more advanced methods, they provide a crucial starting point for many computational studies. osti.gov

For this compound, an HF calculation would yield the molecule's electronic energy, molecular orbitals, and an optimized geometry. ias.ac.in Although the lack of electron correlation can lead to inaccuracies, especially for properties that depend heavily on it, the HF method is often used for initial geometry optimizations and as a reference for more sophisticated post-Hartree-Fock methods like Møller–Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory. wikipedia.org Computational studies on related aniline (B41778) derivatives have often employed both HF and DFT methods to compare results. researchgate.net

Selection and Optimization of Basis Sets

The accuracy of any ab initio or DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. arxiv.org The selection involves a trade-off between computational cost and accuracy. psicode.org

Commonly used basis sets in studies of organic molecules like this compound include Pople's basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). rowansci.com

Polarization functions (e.g., the 'd' in 6-31G(d)) are added to allow for non-spherical electron distribution, which is crucial for accurately describing chemical bonds.

Diffuse functions (e.g., the '+' in 6-311+G(d,p)) are important for describing anions, lone pairs, and non-covalent interactions more accurately.

For a molecule like this compound, with its polar bonds and lone pairs, a basis set such as 6-311+G(d,p) is often chosen to provide a good balance of accuracy and computational feasibility for geometry optimization and property calculations. researchgate.net

Theoretical X-ray Diffraction (XRD) Data Generation and Comparison with Experimental Results

While experimental X-ray diffraction (XRD) is the definitive method for determining crystal structure, computational methods can be used to generate theoretical XRD patterns from a calculated molecular geometry. arxiv.org This theoretical pattern can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental results. ijsr.net

For this compound, a theoretical powder XRD pattern could be simulated based on the optimized crystal lattice parameters obtained from solid-state DFT or other periodic boundary condition calculations. The positions (2θ angles) and relative intensities of the diffraction peaks in the theoretical pattern would be compared to the experimental diffractogram. Good agreement between the two would confirm that the computationally optimized crystal structure is a valid representation of the real solid-state arrangement. The experimental crystal structure for the related isomer, 4-Nitro-2-phenoxyaniline, has been reported, providing key crystallographic data such as lattice parameters (a = 10.4100 Å, b = 15.6570 Å, c = 6.9600 Å) and space group (P2/c), which serve as a benchmark for such theoretical comparisons in related structures. nih.govresearchgate.net

Table 3: Comparison of Theoretical vs. Experimental XRD Analysis

ParameterTheoretical XRDExperimental XRD
Source Calculated from optimized crystal structure (e.g., via DFT).Measured using a diffractometer on a crystalline sample.
Output Predicted peak positions (2θ) and intensities.Observed peak positions (2θ) and intensities.
Purpose of Comparison Validate the computational model and aid in peak indexing.Confirm the crystal structure and phase purity.

Reactivity and Chemical Transformations of 2 Nitro 4 Phenoxyaniline

Reactions at the Amino Group

The primary amino group is a key site for various chemical modifications, including diazotization, acylation, and sulfonylation.

Diazotization and Azo Coupling: The primary aromatic amino group of 2-nitro-4-phenoxyaniline can be readily converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5°C). wpmucdn.com This diazonium salt is a highly reactive electrophile. It can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound. Azo compounds are characterized by the -N=N- linkage, which forms a chromophore responsible for the vibrant colors of azo dyes. nih.gov Research has demonstrated the use of diazotized this compound in the preparation of azo disperse dyes for coloring synthetic fibers like polyester (B1180765).

Acylation: The amino group can undergo acylation reactions with reagents like acetic anhydride (B1165640) or acyl chlorides. This reaction converts the amino group into an amide. Acylation is often used as a protective strategy in multi-step syntheses. For instance, protecting the amino group as an acetamide (B32628) attenuates its strong activating and ortho,para-directing influence, allowing for more controlled subsequent reactions, such as nitration, on the aromatic ring. libretexts.orggoogle.com The acetyl group can later be removed by acid-catalyzed hydrolysis to restore the primary amine. libretexts.org

Sulfonylation: Reacting this compound with a substituted benzenesulfonyl chloride, typically in a solvent like pyridine, results in the formation of N-(2-nitro-4-phenoxyphenyl)benzenesulfonamide derivatives. This reaction is a common method for creating sulfonamides, a class of compounds with significant applications in medicinal chemistry. Modern methods for the sulfonylation of anilines also include visible-light-mediated photoredox catalysis using sulfinate salts as the sulfonyl source. rsc.org

Table 1: Summary of Reactions at the Amino Group
Reaction TypeTypical ReagentsProduct ClassApplication
Diazotization & Azo Coupling1. NaNO₂ / HCl (0-5°C) 2. Electron-rich aromatic compound (e.g., phenol, aniline derivative)Azo DyesTextile and pigment industries. researchgate.net
AcylationAcetic Anhydride, Acyl ChloridesAmides (e.g., Acetanilide derivative)Protection of the amino group, modulation of reactivity. libretexts.org
SulfonylationBenzenesulfonyl Chloride / PyridineSulfonamidesSynthesis of potential pharmaceutical compounds.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group primarily known for its ability to be reduced to a primary amino group.

Reduction to Amine: The most significant transformation of the nitro group in this compound is its reduction to a primary amine, yielding 2,4-diaminophenyl phenyl ether . This reaction is a cornerstone of synthetic organic chemistry, as it provides a route to aromatic diamines. Several methods are available for this reduction:

Catalytic Hydrogenation : This is a widely used industrial method involving the use of hydrogen gas (H₂) with a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. researchgate.net The reaction is typically carried out under pressure and at elevated temperatures. This method is often clean and high-yielding. However, care must be taken as hydrogenations of nitro compounds can be highly exothermic and may produce unstable hydroxylamine (B1172632) intermediates that can decompose, posing a safety risk if not controlled. mt.com

Metal/Acid Systems : Classic laboratory methods involve the use of an easily oxidized metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). These reactions proceed through a series of electron transfer and protonation steps to reduce the nitro group.

Other Reducing Agents : A variety of other reagents can effect this transformation, including sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, which offers mild reaction conditions and high selectivity. mdpi.com

The selective reduction of the nitro group is crucial, especially when other reducible functionalities are present in the molecule. The resulting 2,4-diaminophenyl phenyl ether is a valuable monomer for the synthesis of high-performance polymers.

Aromatic Ring Functionalization

The substitution pattern of this compound dictates the reactivity of its two aromatic rings towards further functionalization, particularly electrophilic aromatic substitution.

Nitro-substituted Ring : The aniline ring bearing the nitro and amino groups is subject to competing electronic effects. The amino group (-NH₂) is a powerful activating, ortho,para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org Conversely, the nitro group (-NO₂) is a strong deactivating, meta-directing group because of its potent electron-withdrawing nature through both resonance and inductive effects. galaxy.ai The combined effect is complex. The strong deactivating nature of the nitro group generally makes electrophilic substitution on this ring difficult. makingmolecules.com Any potential substitution would be directed by the powerful amino group to the positions ortho to it (positions 3 and 5), but the steric hindrance and the deactivating effect of the adjacent nitro group make these positions unfavorable for attack.

Phenoxy-substituted Ring : The second aromatic ring, attached via the ether linkage, is activated by the oxygen atom, which is an ortho,para-directing group. Therefore, this ring is more susceptible to electrophilic aromatic substitution than the deactivated nitro-substituted ring. Potential electrophilic attack would be directed to the ortho and para positions relative to the ether oxygen.

Role as a Key Intermediate in Multi-step Organic Synthesis

The ability to selectively manipulate the functional groups of this compound makes it a key building block for more complex molecules.

Synthesis of Azo Dyes: As mentioned, the diazotization of the amino group followed by coupling with various aromatic compounds is a direct route to a range of azo dyes. The final color of the dye is dependent on the specific structure of both the this compound-derived diazonium salt and the chosen coupling component.

Monomer for High-Performance Polymers: The reduction of this compound to 2,4-diaminophenyl phenyl ether provides a valuable, unsymmetrical diamine monomer. researchgate.net Aromatic diamines are critical components in the synthesis of high-performance polymers such as polyimides (PIs) and polyamide-imides (PAIs). mdpi.comnih.gov These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The incorporation of flexible ether linkages, such as the phenoxy group in this monomer, can improve the solubility and processability of the resulting polymers without significantly compromising their thermal stability. researchgate.net

Table of Compounds

Table 2: List of Chemical Compounds Mentioned
Compound Name
2,4-diaminophenyl phenyl ether
This compound
Acetic anhydride
Benzenesulfonyl chloride
Hydrochloric acid
N-(2-nitro-4-phenoxyphenyl)benzenesulfonamide
Nitrous acid
Palladium on carbon (Pd/C)
Pyridine
Raney Nickel
Sodium borohydride
Sodium nitrite

Advanced Analytical Methodologies for 2 Nitro 4 Phenoxyaniline

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures into their individual components. For a compound like 2-Nitro-4-phenoxyaniline, which contains polar functional groups (nitro and amino) and a bulky non-polar structure (phenoxy group), chromatographic techniques are indispensable for both quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation, resolution, and sensitivity.

The process typically begins with the selection of a suitable stationary phase (column) and mobile phase. Given the moderate polarity of this compound, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC, a non-polar stationary phase, such as C18 or C8 silica, is used with a polar mobile phase.

Method development for related nitroaniline compounds often employs a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comthermofisher.com The ratio of these components is adjusted to control the retention time of the analyte. For instance, increasing the organic solvent concentration generally decreases the retention time. The pH of the aqueous buffer can also be a critical parameter, as it influences the ionization state of the analyte and any acidic or basic impurities, thereby affecting their retention behavior.

Key steps in HPLC method development include:

Column Selection: A C18 column is a common starting point due to its versatility and hydrophobicity.

Mobile Phase Selection: A typical mobile phase might be a gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com

Wavelength Selection: A UV detector is commonly used for aromatic compounds. The optimal wavelength for detection is determined by scanning the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax). Nitro-substituted anilines generally exhibit strong absorbance in the UV region. epa.gov

Optimization: Fine-tuning of the mobile phase composition, flow rate, and column temperature is performed to achieve optimal separation of the main peak from any impurities.

A hypothetical starting point for an HPLC method for this compound is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 375 nm
Injection Volume 10 µL
Column Temperature 25 °C

Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or chemical intermediate. ijprajournal.comijpsr.comrroij.com Regulatory agencies mandate strict control over impurities, as even small amounts can affect the safety and efficacy of a final product. ijpsr.com RP-HPLC is the workhorse method for impurity profiling due to its high resolving power and sensitivity. iajps.com

For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products. A well-developed RP-HPLC method for impurity profiling must be able to separate the main component from structurally similar compounds. This often requires a gradient elution method, where the composition of the mobile phase is changed over time to effectively elute impurities with a wide range of polarities.

The development of a stability-indicating HPLC method is crucial. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The analytical method must then demonstrate that it can separate the intact this compound from all the degradation products formed. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the structural elucidation of unknown impurities detected during profiling. ijrti.org

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly well-suited for the separation of neutral molecules, which cannot be separated by traditional capillary zone electrophoresis.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. This leads to the formation of micelles, which act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous buffer (the mobile phase) and the interior of the micelles.

This technique is highly applicable to the analysis of this compound and its related neutral impurities. The high efficiency and resolving power of MEKC can provide an orthogonal separation mechanism to HPLC, which is useful for confirming purity and resolving co-eluting peaks. The method's low consumption of solvents and samples also makes it an attractive green analytical technique.

Spectrophotometric Determination Methods

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible (UV-Vis) range. These methods are often simple, rapid, and cost-effective, making them suitable for routine quality control.

Oxidative Coupling Reactions for Colorimetric Assays

For compounds that lack a strong chromophore or when enhanced sensitivity and selectivity are required, colorimetric assays based on chemical derivatization can be developed. Oxidative coupling reactions are a common strategy for the determination of phenols and aromatic amines. nih.gov

This method would involve the reaction of this compound with a chromogenic reagent in the presence of an oxidizing agent. The primary amino group of the aniline (B41778) moiety is a suitable functional group for such a reaction. A common approach involves the oxidative coupling of a phenolic compound or an aniline with a coupling agent like 4-aminoantipyrine (B1666024) (4-AAP) or 3-methyl-2-benzothiazolinone hydrazone (MBTH). The reaction produces a highly colored product whose absorbance can be measured with a UV-Vis spectrophotometer.

An example of such a reaction for an aniline derivative could be:

Oxidation: An oxidizing agent (e.g., potassium persulfate, ferric chloride) generates a reactive intermediate from the coupling agent.

Coupling: This intermediate then reacts with the this compound to form a colored dye.

The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis. The reaction conditions, including pH, temperature, reagent concentration, and reaction time, must be carefully optimized to ensure complete reaction and stable color development. mdpi.com

Validation of Spectrophotometric Assays (Detection and Quantification Limits)

Any new analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation of a spectrophotometric assay for this compound would be performed according to guidelines from the International Council for Harmonisation (ICH).

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For related nitroaniline compounds, spectrophotometric methods have demonstrated low detection limits, often in the microgram per milliliter (µg/mL) range. semanticscholar.orgnih.gov The table below shows typical validation parameters that would be expected for a validated spectrophotometric method.

Validation ParameterTypical Acceptance CriteriaExample Value for a Nitroaniline Assay
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Range -1.0 - 20.0 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) -0.05 µg/mL semanticscholar.org
Limit of Quantification (LOQ) -0.15 µg/mL

Application in Quality Control and Process Monitoring in Chemical Production

Advanced analytical methodologies are integral to the robust quality control (QC) and efficient process monitoring of this compound production. The implementation of these techniques ensures the final product meets stringent purity specifications and that the manufacturing process is consistent, safe, and optimized. This is largely achieved through the principles of Process Analytical Technology (PAT), which advocates for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.

In the synthesis of this compound, which often involves the nitration of 4-phenoxyaniline (B93406) or the condensation of a substituted nitrobenzene (B124822) with a phenoxide, a variety of process parameters and potential impurities must be closely monitored. These include unreacted starting materials, intermediates, by-products from side reactions (such as isomers), and residual solvents or reagents. Real-time or near-real-time analysis allows for immediate adjustments to process parameters, minimizing deviations and ensuring high-quality product yield.

High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for both in-process monitoring and final quality control of this compound. Its high resolution and sensitivity enable the accurate separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities.

In-Process Monitoring

During the chemical synthesis of this compound, at-line or on-line HPLC can be employed to track the progression of the reaction. Samples can be automatically drawn from the reactor, diluted, and injected into the HPLC system. This provides crucial data on the consumption of reactants and the formation of the desired product and any intermediates or by-products.

For instance, in a typical nitration reaction, monitoring the disappearance of the 4-phenoxyaniline peak and the appearance of the this compound peak allows chemists to determine the reaction endpoint accurately. This prevents over-processing, which could lead to the formation of undesirable impurities, and ensures the reaction is complete, maximizing yield.

A hypothetical example of in-process monitoring using HPLC is detailed in the table below.

Time Point4-phenoxyaniline (Area %)This compound (Area %)Impurity A (Isomer) (Area %)
0 hr99.50.10.0
1 hr65.233.50.8
2 hr30.167.81.5
3 hr5.392.12.0
4 hr<0.197.32.1
5 hr<0.197.22.2

This interactive table illustrates how HPLC can track the relative concentrations of reactants, products, and impurities over the course of the reaction, enabling precise determination of the optimal reaction time.

Final Product Quality Control

For the final release of this compound, a validated HPLC method is essential to confirm its identity, purity, and assay. This involves a more rigorous analysis under well-defined and controlled conditions. The method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results.

A typical quality control HPLC method for this compound would be designed to separate the main compound from all potential process-related impurities and degradation products.

Below is a data table outlining a plausible set of parameters for a reversed-phase HPLC method for the quality control of this compound.

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30-31 min (70-30% B), 31-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This interactive table details the chromatographic conditions for a quality control assay of this compound.

Using such a method, a detailed impurity profile of the final product can be established. The research findings from the validation of this method would provide critical data on its performance characteristics.

A summary of hypothetical validation data for the HPLC method is presented below.

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

This interactive table showcases the typical performance characteristics of a validated HPLC method, demonstrating its suitability for quality control purposes.

Emerging Chemical and Industrial Applications of 2 Nitro 4 Phenoxyaniline and Its Derivatives

Utilization in Materials Science

The distinct functional groups on the 2-Nitro-4-phenoxyaniline molecule make it a valuable precursor in the synthesis of novel materials. The reactive amino group allows for diazotization and the formation of Schiff bases, while the electron-withdrawing nitro group and the bulky phenoxy group influence the electronic and physical properties of the resulting derivatives.

Synthesis of Disperse Azo Dyes and Pigments

Azo dyes represent the largest class of synthetic colorants, and their synthesis is a well-established industrial process. orientjchem.org this compound serves as an excellent precursor, or "base," for creating disperse azo dyes, which are primarily used for coloring synthetic fibers like polyester (B1180765). The synthesis is a two-step process involving diazotization followed by a coupling reaction. ijrpr.comunb.ca

First, the primary amino group of this compound is converted into a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C). orientjchem.orgijrpr.com The resulting diazonium salt is highly reactive and is immediately used in the second step.

In the coupling step, the diazonium salt is reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aniline (B41778) derivative. ijrpr.com This electrophilic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which acts as the chromophore responsible for the dye's color. The specific shade and properties of the final dye, such as lightfastness and wash fastness, are determined by the molecular structure of both the original aniline derivative and the coupling component. ftstjournal.com

General Synthesis Process for Azo Dyes from this compound
StepProcessKey ReagentsConditionsIntermediate/Product
1DiazotizationThis compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0-5°CDiazonium Salt
2Azo CouplingDiazonium Salt, Aromatic Coupling Component (e.g., Naphthol, Substituted Aniline)Below 5°CDisperse Azo Dye

Exploration in Organic Photovoltaic (OPV) Materials (Computational Prediction)

While direct experimental application of this compound in organic photovoltaics (OPVs) is not yet extensively documented, its structure is of significant interest for theoretical and computational exploration. researchgate.net The field of OPV materials design increasingly relies on computational chemistry and high-throughput virtual screening to predict the electronic properties of novel organic molecules and identify promising candidates for solar cell applications. stanford.eduharvard.edu

A molecule like this compound possesses inherent donor-acceptor characteristics. The phenoxy and amino groups act as electron-donating moieties, while the nitro group is a strong electron-withdrawing group. This intramolecular charge-transfer character is a key feature in many high-performance OPV materials. Computational models can be used to predict critical parameters that determine a material's potential efficiency in a solar cell. researchgate.net These simulations provide insights that can guide future synthesis and experimental validation, accelerating the discovery of new, efficient materials for organic electronics. stanford.edu

Key Parameters in Computational Screening for OPV Materials
ParameterDescriptionRelevance to OPV Performance
HOMO/LUMO Energy LevelsEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Determines the open-circuit voltage (Voc) and compatibility between donor and acceptor materials.
Band Gap (Eg)The energy difference between the HOMO and LUMO levels.Influences the portion of the solar spectrum the material can absorb.
Charge MobilityThe ease with which electrons and holes can move through the material.Affects the efficiency of charge extraction to the electrodes.
Exciton Binding EnergyThe energy required to separate an electron-hole pair (exciton) into free charges.A lower binding energy facilitates more efficient charge generation.

Development of Schiff Base Derivatives for Non-Biological Applications

Schiff bases, or imines, are compounds formed from the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.com The amino group of this compound can readily undergo this reaction to form a wide variety of Schiff base derivatives. These compounds are particularly important in coordination chemistry, where the azomethine (-C=N-) nitrogen atom can donate its lone pair of electrons to form stable complexes with various metal ions. gsconlinepress.com

While Schiff bases have numerous biological applications, their metal complexes are also highly valuable in non-biological fields such as catalysis, analytical chemistry, and materials science. univ.kiev.uaisca.in For instance, metal complexes of Schiff bases derived from this compound can be explored as catalysts for organic reactions, as colorimetric sensors for detecting specific metal ions, or as pigments and dyes with high thermal stability. univ.kiev.ua The specific properties of the metal complex are tuned by the choice of both the metal ion and the aldehyde/ketone used in the Schiff base synthesis.

Potential Non-Biological Applications of Schiff Base-Metal Complexes
Application AreaFunction of the Schiff Base ComplexExample
Homogeneous CatalysisActs as a catalyst to increase the rate of specific chemical reactions.Catalyzing oxidation or polymerization reactions.
Analytical ChemistryServes as a selective colorimetric or fluorescent sensor for metal ions.Detecting trace amounts of toxic heavy metals in environmental samples.
Dyes and PigmentsFunctions as a stable and intensely colored compound.Use in specialty inks, paints, and coloring polymers. gsconlinepress.com
Material ScienceUsed to create materials with specific magnetic or optical properties.Development of molecular magnets or non-linear optical materials.

Applications in Advanced Separation Science

The unique chemical structure of this compound also suggests its potential utility in the field of chemical separations, particularly in chromatography.

Role as a Matrix Polymer in Chromatographic Systems

In chromatography, the stationary phase is a critical component that interacts with analytes to achieve separation. While nitroaniline compounds are often the subject of analysis by techniques like High-Performance Liquid Chromatography (HPLC), thermofisher.com there is a prospective role for their derivatives as part of the stationary phase itself.

Theoretically, this compound could be functionalized and incorporated into a polymer backbone to create a novel matrix for a chromatographic stationary phase. The distinct chemical features of the molecule would impart unique selectivity. The aromatic rings could engage in pi-pi stacking interactions with aromatic analytes, the polar nitro group could induce dipole-dipole interactions, and the phenoxy group's ether linkage could participate in hydrogen bonding. Such a multi-modal interaction capability could be valuable for the separation of complex mixtures that are challenging to resolve with conventional stationary phases. This remains an area for future research and development.

Development of Herbicidal Compounds from Biphenyl (B1667301) Ether Derivatives

The biphenyl ether scaffold is a well-known structural motif in agricultural chemistry, with many commercial herbicides belonging to this class. nih.gov Specifically, nitrodiphenyl ethers are known to exhibit potent herbicidal activity.

As a member of the nitrodiphenyl ether family, this compound is structurally related to several known herbicidal compounds. nih.govresearchgate.net For example, the herbicide Aclonifen is 2-chloro-6-nitro-3-phenoxyaniline. google.com The mode of action for many diphenyl ether herbicides involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov This enzyme is crucial for chlorophyll (B73375) and heme biosynthesis in plants. Its inhibition leads to the accumulation of a toxic intermediate, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The structural similarity of this compound to established PPO-inhibiting herbicides makes its derivatives prime candidates for the design and synthesis of new crop protection agents.

Structural Comparison with Known Diphenyl Ether Herbicides
CompoundChemical StructureKey Structural Features
This compoundStructure of this compoundNitro group, Phenoxy ether linkage, Aniline group
AclonifenStructure of AclonifenNitro group, Phenoxy ether linkage, Aniline group, Chlorine atom
OxyfluorfenStructure of OxyfluorfenNitro group, Phenoxy ether linkage, Chlorine and Trifluoromethyl groups
Note: Placeholder images are used for structural representation.

Future Research Directions and Methodological Advancements

Integration of Machine Learning in Predictive Chemistry for 2-Nitro-4-phenoxyaniline

The integration of machine learning (ML) into predictive chemistry offers a transformative approach to understanding and utilizing this compound. By leveraging computational models, researchers can forecast the physicochemical properties, reactivity, and potential biological activities of this compound and its derivatives with greater speed and accuracy.

Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of known nitroaromatic compounds to predict the mutagenicity, carcinogenicity, and other toxicological profiles of novel this compound derivatives. nih.govnih.govuss.clmdpi.com This predictive power is crucial for early-stage hazard assessment and can guide the synthesis of safer chemical entities. For instance, ML models can identify key molecular descriptors and structural motifs that are responsible for the adverse effects of certain nitroaromatics. nih.gov

Furthermore, machine learning can accelerate the discovery of new reactions and optimize synthetic pathways. ML models can be trained to predict the outcomes of different reaction conditions, thereby reducing the need for extensive empirical experimentation. researchgate.net This approach not only saves time and resources but also provides insights into the underlying reaction mechanisms.

The predictive capabilities of machine learning also extend to the material properties of polymers and other functional materials derived from this compound. By analyzing the relationship between molecular structure and material performance, ML algorithms can guide the design of new materials with desired characteristics.

A summary of potential machine learning applications for this compound is presented in the table below.

Application AreaMachine Learning TechniquePredicted Properties
Toxicology QSAR, Classification ModelsMutagenicity, Carcinogenicity, In vivo toxicity (LD50)
Synthesis Reaction Prediction ModelsReaction outcomes, Optimal reaction conditions
Materials Science Regression ModelsElectronic properties, Thermal stability, Mechanical strength

Exploration of Novel, Sustainable Synthetic Routes

One promising approach is the use of biocatalysis, which employs enzymes for chemical transformations. researchgate.net For instance, nitroreductases can be used for the selective reduction of the nitro group under mild, aqueous conditions, offering a greener alternative to traditional methods that often rely on heavy metal catalysts. researchgate.net

Continuous-flow synthesis is another innovative technique that is gaining traction. mdpi.com This method offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The use of 3D-printed fixed-bed reactors loaded with catalysts is being explored for the sustainable hydrogenation of nitroaromatic compounds. mdpi.com

Researchers are also investigating metal-free reduction methods to avoid the environmental and economic issues associated with metal catalysts. organic-chemistry.org Reagents such as tetrahydroxydiboron in water have shown promise for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org Additionally, novel catalytic systems, like V2O5/TiO2 activated by blue LEDs, are being developed for the hydrogenation of nitro compounds using green reductants like hydrazine (B178648) hydrate in ethanol (B145695). organic-chemistry.org

The table below outlines some of the sustainable synthetic strategies being explored for the synthesis of aromatic amines and nitro compounds, which could be adapted for this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., nitroreductases)Mild reaction conditions, high selectivity, reduced waste
Continuous-Flow Synthesis Reactions in a continuous streamImproved safety and control, easier scale-up, automation
Metal-Free Reduction Avoidance of heavy metal catalystsLower toxicity, reduced environmental impact
Photocatalysis Use of light to drive reactionsEnergy-efficient, potential for novel reactivity

Advanced Characterization Techniques for Complex Derivatization Products

As more complex derivatives of this compound, such as polymers and functional materials, are synthesized, the need for advanced characterization techniques becomes increasingly important. These methods provide detailed information about the molecular structure, morphology, and properties of these materials.

For the structural elucidation of complex organic molecules, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable. researchgate.netipb.ptsemanticscholar.orgwiley.com Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms and confirming the structure of intricate derivatives. ipb.ptcreative-biostructure.com

When this compound is used as a monomer to create polymeric materials, a range of characterization techniques are employed to understand the resulting polymer's properties. researchgate.netnih.govrsc.orgnih.gov Fourier-transform infrared spectroscopy (FT-IR) and Ultraviolet-visible (UV-Vis) spectroscopy are used to confirm the chemical structure and electronic properties of the polymer. nih.govnih.gov To investigate the surface morphology of these polymers, Scanning Electron Microscopy (SEM) is a valuable tool, revealing details about the material's structure at the micro- and nanoscale. researchgate.netnih.govrsc.org

The table below summarizes some advanced characterization techniques and the information they provide for complex derivatives of this compound.

TechniqueAbbreviationInformation Obtained
Nuclear Magnetic Resonance NMRDetailed molecular structure and connectivity
Fourier-Transform Infrared Spectroscopy FT-IRFunctional groups present in the molecule
Ultraviolet-Visible Spectroscopy UV-VisElectronic transitions and optical properties
Scanning Electron Microscopy SEMSurface morphology and topography

Computational Design of New Functional Materials based on this compound Scaffold

Computational modeling is a powerful tool for the rational design of new functional materials based on the this compound scaffold. By using theoretical calculations, researchers can predict the properties of hypothetical molecules and materials before they are synthesized, thus guiding experimental efforts towards the most promising candidates.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. rsc.orgfz-juelich.de For example, DFT calculations can be used to predict the redox potentials of this compound derivatives, which is crucial for their application in energy storage devices like redox flow batteries. rsc.org By systematically modifying the structure of the molecule in silico, researchers can tune its electronic properties to achieve desired performance characteristics.

Computational methods are also employed in the design of materials for other applications. For instance, modeling can be used to predict the properties of anode materials for lithium-ion batteries. mdpi.com The this compound scaffold could potentially be incorporated into novel organic electrode materials, and computational screening can help identify the most promising structures. researchgate.net

The general workflow for the computational design of functional materials involves several steps, as outlined in the table below.

StepDescriptionComputational Tools
1. Scaffold Selection Choosing the core molecular structure (this compound)Chemical intuition, existing literature
2. Virtual Library Generation Creating a library of candidate molecules with different functional groupsCombinatorial chemistry software
3. Property Prediction Calculating the desired properties of the candidate moleculesDFT, Molecular Dynamics (MD)
4. Candidate Selection Identifying the most promising molecules based on the predicted propertiesData analysis and visualization tools
5. Experimental Validation Synthesizing and characterizing the selected candidates to verify the predictionsLaboratory synthesis and characterization

Q & A

Q. What are the standard synthetic routes for 2-nitro-4-phenoxyaniline, and how can reaction conditions influence regioselectivity?

The synthesis of nitro-substituted anilines typically involves nitration of precursor aromatic amines. For this compound, a plausible route involves nitration of 4-phenoxyaniline under controlled conditions. Key factors include:

  • Nitration regioselectivity : The phenoxy group at the para position directs nitration to the ortho position due to its electron-donating resonance effect. However, steric hindrance or competing directing effects (e.g., from other substituents) may require optimization of nitric acid concentration and temperature .
  • Protection strategies : Protecting the amine group (e.g., acetylation) before nitration can prevent undesired oxidation or side reactions .
  • Workup : Neutralization with dilute alkali (e.g., KOH) followed by recrystallization from ethanol/water mixtures is commonly used to isolate the product .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • X-ray crystallography : Provides definitive structural confirmation. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 10.4100 Å, b = 15.6570 Å, and c = 6.9600 Å have been reported for closely related nitroaniline derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of nitro and phenoxy groups. Aromatic protons typically appear as multiplets between δ 6.8–8.2 ppm.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 230.22 for C₁₂H₁₀N₂O₃) .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Nitroaromatic compounds are often mutagenic or carcinogenic. Use fume hoods, gloves, and lab coats.
  • First aid : For inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with water and remove contaminated clothing .
  • Ecological impact : Limited data exist on biodegradability; treat waste as hazardous .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for nitroaniline derivatives?

  • Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects or tautomerism.
  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility or hydrogen bonding that may obscure peak assignments .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Stepwise protection : Acetylate the aniline group before nitration to prevent side reactions, achieving yields >70% .
  • Catalytic nitration : Explore transition metal catalysts (e.g., Cu(NO₃)₂) or ionic liquids to enhance regioselectivity and reduce reaction time.
  • Process monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction parameters in real time.

Q. How do intermolecular interactions in this compound crystals influence its material properties?

  • Hydrogen bonding : Nitro and amine groups form N–H···O hydrogen bonds, creating layered structures. These interactions affect solubility and thermal stability .
  • π-π stacking : Aromatic rings stack with interplanar distances of ~3.5 Å, influencing electronic properties (e.g., charge transport in organic semiconductors) .

Q. What computational tools predict the reactivity of this compound in electrophilic substitution reactions?

  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., nitro group) and electron-rich regions (e.g., phenoxy oxygen) to predict sites for further substitution.
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT reveal susceptibility to nucleophilic or electrophilic attacks .

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